7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-7(2)16-11-9(15-3)5-4-8(10(6)11)12(13)14/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJRNAWRIUWZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C=CC(=C12)[N+](=O)[O-])OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363253 | |

| Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15868-62-9 | |

| Record name | 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran chemical properties

An In-Depth Technical Guide to the Chemical Properties of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 15868-62-9), a substituted benzofuran derivative of significant interest to chemical and pharmaceutical researchers. Benzofurans are a class of heterocyclic compounds widely found in natural products and synthetic molecules, exhibiting a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the physicochemical properties, spectroscopic characteristics, synthetic pathways, and chemical reactivity of this specific molecule. By exploring its structural features and derivatization potential, this guide serves as a critical resource for scientists engaged in drug discovery, medicinal chemistry, and materials science, offering insights into its utility as a versatile chemical scaffold.

The Benzofuran Scaffold: A Privileged Structure in Chemical Science

The benzofuran core, consisting of a fused benzene and furan ring system, is a fundamental structural unit in numerous biologically active compounds.[1] Its derivatives are recognized for a wide spectrum of therapeutic potentials, making the benzofuran scaffold a subject of intense investigation for the design and development of novel pharmacological agents.[2][3][4] The biological profile of a benzofuran derivative is profoundly influenced by the nature and position of its substituents.[1][2]

This compound incorporates several key functional groups that define its chemical character: an electron-donating methoxy group, two methyl groups on the furan ring, and a potent electron-withdrawing nitro group on the benzene ring.[5] This unique combination of substituents creates a molecule with distinct electronic and steric properties, making it a valuable intermediate for synthetic chemistry and a candidate for biological evaluation.[5]

Physicochemical and Spectroscopic Properties

The structural and physical properties of this compound are foundational to understanding its behavior in chemical and biological systems.

Molecular Structure

The molecule consists of a planar benzofuran core. The methoxy group at position C7 and the nitro group at C4 significantly influence the electron density distribution across the aromatic system. The methyl groups at C2 and C3 provide steric bulk and modify the reactivity of the furan ring.

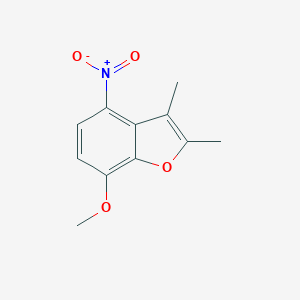

Caption: Chemical structure of this compound.

Core Physicochemical Data

The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 15868-62-9 | [5] |

| Molecular Formula | C₁₁H₁₁NO₄ | [5][6] |

| Molecular Weight | 221.21 g/mol | [5][6] |

| Density | 1.265 g/cm³ | [5] |

| Boiling Point | 373.8 °C | [5] |

| Flash Point | 179.9 °C | [5] |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step pathway starting from a functionalized phenol.[5] The general strategy involves constructing the benzofuran core, followed by the introduction or modification of substituents as needed.

Caption: Key reaction pathways for derivatization.

Reduction of the Nitro Group

The most significant reaction for derivatization is the reduction of the 4-nitro group to a 4-amino group. [5]This transformation is a cornerstone of medicinal chemistry, as the resulting aniline is a versatile precursor for a wide range of functional groups.

-

Reagents: This reduction can be achieved under various conditions, such as catalytic hydrogenation (H₂ over Pd/C) or using metallic reducing agents like tin(II) chloride (SnCl₂) in acidic media. [5]* Significance: The resulting 4-amino-7-methoxy-2,3-dimethyl-1-benzofuran is a key intermediate. The primary amine can be readily acylated to form amides, treated with sulfonyl chlorides to form sulfonamides, or used in coupling reactions to build more complex molecular architectures, significantly expanding the chemical space for drug discovery programs. [7]

Electrophilic Aromatic Substitution (EAS)

The benzene portion of the molecule is activated by the strongly ortho-, para-directing methoxy group at C7 and deactivated by the meta-directing nitro group at C4. The directing vectors of these groups converge on the C5 and C6 positions. Given the steric hindrance and electronic effects, electrophilic substitution (e.g., halogenation, nitration) would be expected to occur preferentially at the C6 position.

Reactivity of the Furan Ring

The furan ring in benzofurans is generally less aromatic than the benzene ring and can participate in addition or cycloaddition reactions. [8]However, in this specific molecule, the C2 and C3 positions are substituted with methyl groups, which sterically hinders attack at these positions and blocks typical electrophilic substitution reactions that occur on the furan moiety of unsubstituted benzofuran. [9]

Potential Applications in Research and Development

The structural motifs within this compound suggest its utility in several high-value research areas.

-

Drug Discovery Scaffold: As a member of the benzofuran family, this compound is a candidate for screening in various therapeutic areas. [2][10]Research indicates that some substituted benzofurans exhibit antiproliferative effects against cancer cell lines and may possess antiviral activity. [5][11]The molecule can serve as a starting point for the synthesis of compound libraries, particularly through modification of the 4-position after reduction of the nitro group.

-

Antimicrobial Agents: Benzofuran derivatives have been extensively studied as potential antibacterial and antifungal agents. [1][12]The specific substitution pattern of this molecule could be explored for its efficacy against various microbial strains.

-

Materials Science: The conjugated π-system, combined with the electron-donating methoxy group and electron-withdrawing nitro group, creates a "push-pull" electronic effect. This characteristic is often sought in the development of organic materials with interesting optical or electronic properties, such as nonlinear optics or dye chemistry. [5]

Conclusion

This compound is a well-defined chemical entity with a rich potential for further chemical exploration and application. Its synthesis is achievable through established organic chemistry methodologies, and its reactivity, dominated by the versatile nitro group, opens a clear path for extensive derivatization. For researchers in drug development and materials science, this compound represents not just a single molecule, but a gateway to a broader class of novel, functionalized benzofurans with the potential for significant scientific and therapeutic impact.

References

-

This compound - Benchchem. 5

-

Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH. 1

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. 10

-

Natural source, bioactivity and synthesis of benzofuran derivatives - PMC - PubMed Central. 2

-

Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. 3

-

Structures of natural and synthetic benzofuran derivatives with biological activity. 11

-

15868-62-9 | this compound | Tetrahedron. 6

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. 13

-

Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. 4

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH. 7

-

(PDF) Reactivity of Benzofuran Derivatives - ResearchGate. 9

-

Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles - PubMed. 12

-

Benzo[b]furan: Chemical Reactivity - YouTube. 8

Sources

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 15868-62-9 | this compound | Tetrahedron [thsci.com]

- 7. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jocpr.com [jocpr.com]

Physicochemical properties of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran

An In-depth Technical Guide to the Physicochemical Properties of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties of this compound, a heterocyclic compound with significant potential in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just technical data, but also to provide insights into the experimental context and rationale, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in nature and are known for their diverse pharmacological activities.[1] The fusion of a benzene and a furan ring creates a scaffold that is amenable to various chemical modifications, leading to a wide array of biological effects, including anticancer and antiviral properties.[1] this compound, with its specific substitution pattern, presents a unique electronic and steric profile that makes it a compound of interest for further investigation and development.

Molecular Structure and Core Properties

A foundational understanding of a compound begins with its molecular structure and fundamental properties.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₄ | [1] |

| Molecular Weight | 221.21 g/mol | [1] |

| Density | 1.265 g/cm³ | [1] |

| Boiling Point | 373.8°C | [1] |

| Flash Point | 179.9°C | [1] |

| CAS Number | 15868-62-9 | [1] |

These properties, particularly the high boiling and flash points, suggest strong intermolecular forces, likely attributable to the polar nitro group and the overall molecular architecture.

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity.

Conceptual Synthesis Workflow:

Caption: A conceptual workflow for the synthesis and purification of this compound.

Detailed Synthetic Protocol (Hypothetical):

Step 1: Formation of the Benzofuran Core A common route involves the reaction of a substituted phenol with an α-halo-ketone followed by intramolecular cyclization. The choice of the starting phenol is critical to ensure the methoxy group is positioned at the 7-position in the final product.

Step 2: Nitration The introduction of the nitro group at the 4-position is typically achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to control the regioselectivity and prevent over-nitration.

Step 3: Introduction of Methyl Groups The methyl groups at the 2 and 3 positions can be introduced through various methods, such as Friedel-Crafts alkylation or by using a starting material that already contains these functionalities.

Purification: Purification of the final product is crucial to remove any starting materials, by-products, or regioisomers. This is typically achieved through column chromatography using a silica gel stationary phase and an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[2] Further purification can be achieved by recrystallization from a suitable solvent, which also provides the opportunity to obtain crystals suitable for X-ray diffraction analysis.[3][4]

Spectroscopic and Physicochemical Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.

Conceptual Characterization Workflow:

Caption: A conceptual workflow for the physicochemical characterization of this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. While specific experimental spectra for the title compound are not available in the searched literature, expected chemical shifts can be predicted based on the analysis of similar structures.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the two methyl groups. The methoxy protons would likely appear as a singlet around 3.9-4.0 ppm. The aromatic protons will exhibit splitting patterns (doublets, triplets) characteristic of their substitution pattern on the benzene ring. The two methyl groups at positions 2 and 3 would appear as singlets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms. The carbon atoms of the methoxy and methyl groups will appear at the higher field (lower ppm values), while the aromatic and furan ring carbons will be found at the lower field. The carbon attached to the electron-withdrawing nitro group is expected to be significantly deshielded.

4.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. For this compound (C₁₁H₁₁NO₄), the expected exact mass would be approximately 221.0688 g/mol .

4.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

C=C stretching (aromatic): In the range of 1600-1450 cm⁻¹.

-

NO₂ stretching (asymmetric and symmetric): Strong absorptions typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

C-O stretching (ether and furan): In the region of 1250-1000 cm⁻¹.

4.4. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of the extended conjugated system of the benzofuran ring, along with the nitro and methoxy groups, is expected to result in characteristic absorption maxima in the UV-Vis region. The exact wavelengths of maximum absorbance (λmax) would need to be determined experimentally.

4.5. Melting Point

The melting point is a crucial indicator of purity. A sharp melting point range suggests a high degree of purity. While a boiling point is reported, an experimental melting point for the solid form of this compound is essential for its characterization.

4.6. Solubility

Understanding the solubility of a compound is critical for its handling, formulation, and biological testing. The solubility of this compound in various common laboratory solvents should be determined. Based on its structure, it is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderately soluble in other organic solvents like chloroform, dichloromethane, and acetone. Its solubility in water is expected to be low.

Table 2: Predicted Solubility Profile

| Solvent | Predicted Solubility |

| Water | Low |

| Methanol | Sparingly Soluble |

| Ethanol | Soluble |

| Chloroform | Soluble |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble |

Potential Applications in Research and Drug Development

Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] Research indicates that compounds with the benzofuran scaffold, including those with nitro and methoxy substitutions, have shown potential as:

-

Anticancer Agents: The planar structure of the benzofuran ring allows for intercalation with DNA, and various derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.[1]

-

Antiviral Agents: Certain benzofuran derivatives have demonstrated activity against a range of viruses.[1]

The specific biological activity of this compound would need to be determined through in vitro and in vivo studies.

Conclusion

This compound is a compound with a rich chemical architecture that holds promise for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with the experimental rationale for their determination. Further experimental work is required to fully elucidate its properties and to explore its potential applications.

References

-

Atioğlu, Z., Gurbanov, A. V., Maharramov, A. M., Khalilov, F. I., & Akkurt, M. (2021). Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1253–1257. [Link]

-

Zhang, Q., Lu, Y., Jiang, G., & Xiao, Q. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]

-

Nawrot-Modranka, J., Pernak, J., Nawrocka, M., & Chrzanowski, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran

Abstract

This in-depth technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of the novel heterocyclic compound, 7-methoxy-2,3-dimethyl-4-nitro-1-benzofuran. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the scientific discovery process. We will systematically progress through a multi-technique spectroscopic analysis, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments. Each analytical step is presented with detailed, field-proven protocols and a thorough explanation of the rationale behind experimental choices. The guide culminates in the unambiguous assignment of the molecular structure, with all quantitative data summarized in clear, accessible tables and complex relationships visualized through diagrams. This document is grounded in authoritative scientific principles and includes a comprehensive list of references for further exploration.

Introduction: The Benzofuran Scaffold and the Target Molecule

Benzofurans are a class of heterocyclic compounds characterized by a fused benzene and furan ring system. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds, exhibiting activities ranging from antimicrobial to anticancer.[1] The subject of this guide, this compound, is a substituted benzofuran with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol .[1] The elucidation of its precise molecular structure is a prerequisite for understanding its chemical reactivity, potential biological targets, and for guiding any future derivatization efforts in a drug discovery program.

The process of structure elucidation is a systematic investigation, akin to solving a puzzle. Each piece of spectroscopic data provides a unique clue to the molecular architecture, and it is the synthesis of all these clues that leads to a confident structural assignment.[2] This guide will walk you through this process step-by-step.

Foundational Analysis: Molecular Formula and Unsaturation

The first step in the structural characterization of an unknown compound is to determine its molecular formula.[2] This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. For this compound, the expected monoisotopic mass is 221.0688 Da.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 222.0761 |

| [M+Na]⁺ | 244.0580 |

| [M]⁺• | 221.0688 |

The observation of a molecular ion peak at m/z 221.0688 in the high-resolution mass spectrum would confirm the molecular formula C₁₁H₁₁NO₄.

Index of Hydrogen Deficiency (IHD)

Once the molecular formula is established, the Index of Hydrogen Deficiency (IHD), or degree of unsaturation, can be calculated. The IHD indicates the total number of rings and/or multiple bonds in a molecule.

For C₁₁H₁₁NO₄, the IHD is calculated as follows: IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 11 - (11/2) + (1/2) + 1 = 7

An IHD of 7 suggests a highly unsaturated system, which is consistent with the presence of a benzofuran ring system (which accounts for 5 degrees of unsaturation: 4 for the double bonds in the benzene ring and 1 for the furan ring) and a nitro group (which contains one double bond, accounting for another degree of unsaturation). The remaining degree of unsaturation is accounted for by the double bond within the furan ring of the benzofuran core.

Spectroscopic Analysis: A Multi-faceted Approach

With the molecular formula and IHD in hand, we can now proceed to a detailed analysis of the molecule's functional groups and connectivity using a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for the identification of functional groups within a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can deduce the presence of key structural motifs.

Experimental Protocol: Acquiring an FTIR Spectrum

-

Sample Preparation: For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr) (approx. 200 mg) using a mortar and pestle to create a uniform powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a quicker analysis, a small amount of the solid can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[3][4]

-

Background Scan: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

-

Sample Scan: The prepared sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

For this compound, we would expect to see the following characteristic absorption bands:

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (methyl and methoxy) |

| ~1600, ~1500 | Medium | C=C stretching in the aromatic ring |

| ~1550-1475 | Strong | Asymmetric N-O stretch of the nitro group |

| ~1360-1290 | Strong | Symmetric N-O stretch of the nitro group |

| ~1250-1000 | Strong | C-O stretching (ether and furan) |

The presence of strong bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions would be highly indicative of the nitro group. The aromatic C-H and C=C stretching bands would confirm the presence of the benzene ring, while the aliphatic C-H stretches would point to the methyl and methoxy groups. The strong C-O stretching bands would be consistent with the methoxy group and the furan ether linkage.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and can offer valuable structural clues through the analysis of its fragmentation pattern.

Experimental Protocol: Acquiring a Mass Spectrum

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: The sample molecules are ionized. Electron Impact (EI) is a common "hard" ionization technique that leads to extensive fragmentation, while "soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) often yield a prominent molecular ion peak with less fragmentation.[5][6]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 221. Key fragmentation pathways could include:

-

Loss of a methyl radical (•CH₃): A peak at m/z 206, resulting from the cleavage of one of the methyl groups.

-

Loss of a nitro group (•NO₂): A peak at m/z 175.

-

Loss of a methoxy radical (•OCH₃): A peak at m/z 190.

-

Loss of carbon monoxide (CO): A common fragmentation pathway for furan rings.

Analyzing these fragmentation patterns can help to piece together the connectivity of the different substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the detailed structure of an organic molecule.[2] By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can deduce the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals. The solution should be homogeneous and free of particulate matter.[7][8][9][10][11]

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to achieve maximum homogeneity.

-

1D Spectra Acquisition: Standard ¹H and ¹³C{¹H} (proton-decoupled) spectra are acquired.

-

2D Spectra Acquisition: A suite of 2D NMR experiments, such as COSY, HSQC, and HMBC, are performed to establish correlations between nuclei.

3.3.1. ¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (relative number of protons), and their multiplicity (splitting pattern, which reveals neighboring protons).

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.7 | d | 1H | H-5 |

| ~7.0-7.2 | d | 1H | H-6 |

| ~4.0 | s | 3H | 7-OCH₃ |

| ~2.5 | s | 3H | 2-CH₃ |

| ~2.3 | s | 3H | 3-CH₃ |

Interpretation:

-

The two doublets in the aromatic region (~7.0-7.7 ppm) suggest two adjacent protons on the benzene ring.

-

The three singlets correspond to the methoxy group and the two methyl groups, indicating that they have no adjacent protons.

3.3.2. ¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 | C-7a, C-4 |

| ~140-150 | C-7 |

| ~120-130 | C-3a, C-5, C-6 |

| ~110-120 | C-2, C-3 |

| ~55-65 | 7-OCH₃ |

| ~10-20 | 2-CH₃, 3-CH₃ |

Interpretation:

-

The spectrum is expected to show 11 distinct carbon signals, corresponding to the 11 carbon atoms in the molecule.

-

The chemical shifts are indicative of the different types of carbons: aromatic, olefinic, ether-linked, and aliphatic.

3.3.3. 2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are essential for unambiguously assigning the structure by revealing correlations between different nuclei.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). In our target molecule, a cross-peak between the signals at ~7.5-7.7 ppm and ~7.0-7.2 ppm would confirm that these two aromatic protons are adjacent.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons over two or three bonds. These long-range correlations are key to piecing together the molecular skeleton, especially for connecting quaternary carbons and different functional groups.

Workflow for Structure Elucidation using NMR

Caption: A logical workflow for the elucidation of complex molecular structures using NMR spectroscopy.

HMBC Correlation Analysis

Key HMBC correlations that would be expected for this compound are summarized below.

Table 5: Predicted Key HMBC Correlations

| Proton Signal (δ, ppm) | Correlated Carbon Signals (δ, ppm) | Structural Information Deduced |

| H-5 (~7.5-7.7) | C-4, C-3a, C-7, C-6 | Confirms position of H-5 relative to the nitro and methoxy groups. |

| H-6 (~7.0-7.2) | C-7a, C-5, C-7 | Confirms position of H-6 adjacent to the methoxy group. |

| 7-OCH₃ (~4.0) | C-7 | Connects the methoxy group to the C-7 position. |

| 2-CH₃ (~2.5) | C-2, C-3, C-3a | Connects the methyl group to the C-2 position. |

| 3-CH₃ (~2.3) | C-3, C-2, C-3a | Connects the methyl group to the C-3 position. |

By systematically analyzing these correlations, the complete connectivity of the molecule can be established.

Ultimate Confirmation: X-ray Crystallography

While the combination of spectroscopic techniques described above provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography is the gold standard for unambiguous structure determination.[12] This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of the molecule. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide the ultimate confirmation of the structure elucidated by spectroscopic methods.

Experimental Workflow for X-ray Crystallography

Caption: A simplified workflow for single-crystal X-ray crystallography.

Conclusion

The structure elucidation of a novel compound like this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. This guide has outlined a logical and robust workflow, beginning with the determination of the molecular formula and degrees of unsaturation, followed by a detailed investigation of functional groups and connectivity using IR, MS, and a comprehensive suite of 1D and 2D NMR experiments. Each step provides a crucial piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment. The final, unequivocal proof of structure can be obtained through single-crystal X-ray crystallography. This multi-technique, evidence-based approach ensures the scientific integrity of the structural assignment, providing a solid foundation for any further research and development involving this compound.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

- Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).

-

University of Wisconsin-Madison. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

Mirror Review. (n.d.). A Beginner’s Guide to Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis and NMR studies of novel 2-eteroarylbenzofuran derivatives. Retrieved from [Link]

-

YouTube. (2020, November 27). Acquiring and Processing FTIR Spectra. Retrieved from [Link]

- Atta-ur-Rahman, & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Springer.

-

MDPI. (n.d.). Structural Elucidation of 2-(6-(Diethylamino)benzofuran-2-yl)-3-hydroxy-4H-chromen-4-one and Labelling of Mycobacterium aurum Cells. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (2006). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, November 22). Mass Spectrometer. In StatPearls. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

-

Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

-

Columbia University, NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). HSQC and HMBC for Topspin. Retrieved from [Link]

-

ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. Retrieved from [Link]

-

Michigan State University, Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, November 22). Mass Spectrometer. In StatPearls. Retrieved from [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). Mass Spectrometry Tutorial (Dr. Kamel Harrata). Retrieved from [Link]

-

Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. mse.washington.edu [mse.washington.edu]

- 4. mirrorreview.com [mirrorreview.com]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. sites.bu.edu [sites.bu.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran

Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran (CAS No: 15868-62-9), a heterocyclic compound of interest in medicinal chemistry and materials science.[1] With a molecular formula of C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol , a multi-technique spectroscopic approach is essential for unambiguous structural confirmation and purity assessment.[1][2] This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the complete characterization of this molecule. We provide not only the interpreted data but also the underlying principles and validated experimental protocols, offering a holistic resource for researchers in organic synthesis, drug discovery, and analytical chemistry.

Introduction: The Benzofuran Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of many natural products and synthetic compounds with significant biological activities, including anticancer, antimicrobial, and antioxidant properties.[1] The title compound, this compound, combines this privileged scaffold with a specific substitution pattern that modulates its electronic and steric properties. The electron-donating methoxy group and the electron-withdrawing nitro group create a unique electronic environment, making detailed spectroscopic analysis critical for understanding its structure-activity relationships.

This guide follows a logical workflow for structural elucidation, beginning with foundational techniques like NMR and culminating in mass confirmation and functional group analysis.

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide definitive information on the position and environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative numbers), and their coupling patterns (neighboring protons). The substituents on the benzofuran ring—a strong electron-donating group (EDG) in the methoxy (-OCH₃) and a strong electron-withdrawing group (EWG) in the nitro (-NO₂) —create a dispersed spectrum.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.35 | d, J ≈ 8.5 Hz | 1H | H-5 | Ortho-coupled to H-6. Deshielded by the adjacent nitro group at C-4. |

| ~ 7.05 | d, J ≈ 8.5 Hz | 1H | H-6 | Ortho-coupled to H-5. Shielded relative to H-5 due to the para-methoxy group. |

| ~ 3.95 | s | 3H | 7-OCH₃ | Typical singlet for a methoxy group, deshielded by attachment to the aromatic ring.[1] |

| ~ 2.40 | s | 3H | 2-CH₃ | Singlet for the methyl group on the furan ring, typically in this region for benzofurans. |

| ~ 2.20 | s | 3H | 3-CH₃ | Singlet for the methyl group on the furan ring, slightly upfield from the 2-methyl. |

Caption: Influence of electron-donating and -withdrawing groups on aromatic proton shifts.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds are typical starting parameters.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Analysis: Integrate the peaks and analyze the chemical shifts and coupling constants to assign the signals to the respective protons.

¹³C NMR and DEPT Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides a count of the unique carbon atoms. Combined with a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, the signals can be assigned to methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

|---|---|---|---|

| ~ 155.0 | No Signal | C-7a | Quaternary carbon of the furan-benzene fusion, deshielded by oxygen. |

| ~ 150.0 | No Signal | C-2 | Quaternary carbon of the furan ring, deshielded by oxygen. |

| ~ 148.5 | No Signal | C-7 | Aromatic carbon bonded to the electron-donating methoxy group. |

| ~ 141.0 | No Signal | C-4 | Aromatic carbon bonded to the electron-withdrawing nitro group. |

| ~ 139.0 | No Signal | C-3a | Quaternary carbon of the furan-benzene fusion. |

| ~ 120.0 | CH | C-5 | Aromatic methine carbon, deshielded by the adjacent nitro group. |

| ~ 108.0 | CH | C-6 | Aromatic methine carbon, shielded by the para-methoxy group. |

| ~ 115.0 | No Signal | C-3 | Quaternary carbon of the furan ring. |

| ~ 56.5 | CH₃ | 7-OCH₃ | Typical chemical shift for a methoxy carbon attached to an aromatic ring.[3] |

| ~ 12.0 | CH₃ | 2-CH₃ | Aliphatic methyl carbon. |

| ~ 9.0 | CH₃ | 3-CH₃ | Aliphatic methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: On the same spectrometer, switch to the ¹³C nucleus observation channel.

-

Acquisition: Use a standard proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary to achieve a good signal-to-noise ratio.

-

DEPT Experiments: Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ carbons.

-

Processing & Analysis: Process the data similarly to the ¹H spectrum. Use the combined information from the broadband-decoupled and DEPT spectra to assign all carbon signals.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the proposed structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for confirming the molecular ion.

Expected High-Resolution MS (HRMS-ESI) Data

| Ion | Calculated m/z | Observed m/z | Rationale |

|---|---|---|---|

| [M+H]⁺ | 222.0761 | ~ 222.0761 | Protonated molecular ion, confirming the molecular formula C₁₁H₁₁NO₄.[1] |

| [M+Na]⁺ | 244.0580 | ~ 244.0580 | Sodium adduct, commonly observed in ESI-MS. |

Fragmentation Analysis (EI or CID) Nitroaromatic compounds exhibit characteristic fragmentation patterns.[4][5] The major fragmentation pathways involve the loss of the nitro group and other small radicals.[6][7]

-

Loss of NO₂: A primary fragmentation is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂, 46 Da).

-

Loss of NO: Subsequent or alternative fragmentation can involve the loss of a nitric oxide radical (•NO, 30 Da).

-

Loss of CH₃: Cleavage of a methyl radical (•CH₃, 15 Da) from the methoxy or dimethyl positions is also plausible.

Caption: Predicted key fragmentation pathways for this compound in MS.

Experimental Protocol: LC-MS (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

LC System: Use a reverse-phase C18 column. A typical mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

-

MS System (ESI): Operate the mass spectrometer in positive ion mode. Set the capillary voltage to ~3.5 kV, the drying gas flow to ~8 L/min, and the gas temperature to ~325 °C.

-

Acquisition: Acquire data over a mass range of m/z 50-500.

-

Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. Identify the [M+H]⁺ and other adducts to confirm the molecular weight.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~ 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| ~ 2950-2850 | Medium | C-H stretch | Aliphatic C-H (CH₃) |

| ~ 1610, 1580 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~ 1525 | Strong | N-O asymmetric stretch | Nitro (-NO₂)[3] |

| ~ 1350 | Strong | N-O symmetric stretch | Nitro (-NO₂) |

| ~ 1270 | Strong | C-O stretch | Aryl Ether (-OCH₃) |

| ~ 1100 | Medium | C-O stretch | Furan Ring Ether |

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

The structural elucidation of this compound is definitively achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and the connectivity of the substituents. High-resolution mass spectrometry confirms the elemental composition and molecular weight, with fragmentation patterns providing further structural validation. Finally, IR spectroscopy offers a rapid confirmation of the essential functional groups, including the critical nitro and methoxy moieties. The protocols and interpreted data presented in this guide serve as a comprehensive reference for the characterization of this compound and can be adapted for other substituted benzofuran derivatives.

References

-

Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]

-

Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Retrieved from [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Retrieved from [Link]

-

Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Retrieved from [Link]

-

Yuste, F., & Walls, F. (1973). Preparation of substituted benzofurans. Pyridine-induced solvent shifts in their N.M.R. spectra. Sci-Hub. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0195891). Retrieved from [Link]

-

D'Auria, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC - NIH. Retrieved from [Link]

-

Yeo, C. K., et al. (2017). Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities. PMC - NIH. Retrieved from [Link]

-

Silva, A. M. S., et al. (2012). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. ResearchGate. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0326113). Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0261650). Retrieved from [Link]

-

Oishi, T., et al. (2024). Highly substituted benzo[b]furan synthesis through substituent migration. RSC Publishing. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]

-

Tetrahedron. (n.d.). 15868-62-9 | this compound. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142147). Retrieved from [Link]

-

PubChem. (n.d.). 7-methoxy-2,2-dimethyl-5-nitro-3H-1-benzofuran. Retrieved from [Link]

-

Coskun, M. F., et al. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. ResearchGate. Retrieved from [Link]

-

SpectraBase. (n.d.). Spiro[benzofuran-2(3H),1'-[5]cyclohexene]-2',3-dione, 7-chloro-6-hydroxy-4'-methoxy-4,6'-dimethyl-. Retrieved from [Link]

-

Enders, A. A., et al. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Semantic Scholar. Retrieved from [Link]

-

Fung, D., et al. (1985). Gas chromatographic/mass Spectrometric Analysis of Specific Isomers of Polychlorodibenzofurans. PubMed. Retrieved from [Link]

-

Sahu, V. K., et al. (2014). Structural Feature Study of Benzofuran Derivatives as Farnesyltransferase Inhibitors. PubMed. Retrieved from [Link]

-

Al-Salahi, R., et al. (2023). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI. Retrieved from [Link]

-

S-E-A. Mekky, A. M., et al. (2017). Crystal structure and Hirshfeld surface analysis of (3Z)-7-methoxy-3-(2-phenylhydrazinylidene)-1-benzofuran-2(3H)-one. NIH. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2023). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity. ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Retrieved from [Link]

-

PubChem. (n.d.). Benzofuran, 7-methoxy-2,3-dimethyl-6-(2-nitroethenyl). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). Retrieved from [Link]

-

SpectraBase. (n.d.). 7A-METHOXY-2,2-DIMETHYL-BENZOFURAN-4,7(2H,7AH)-DIONE. Retrieved from [Link]

-

Barcenas, G., et al. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed Central. Retrieved from [Link]

-

James, T. D., & Bull, S. D. (2024). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. University of Bath's research portal. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran, 4,7-dimethyl-. Retrieved from [Link]

-

NIST. (n.d.). Benzofuran. Retrieved from [Link]

-

Casale, J. F. (2012). H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). c: FT-IR spectra of... Retrieved from [Link]

-

SpectraBase. (n.d.). Benzofuran-2-one, 2,3-dihydro-3,3-dimethyl-4-nitro-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Kumirska, J., et al. (2010). Application of spectroscopic methods for structural analysis of chitin and chitosan. PubMed. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 15868-62-9 | this compound | Tetrahedron [thsci.com]

- 3. Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

InChI Key for 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran

An In-Depth Technical Guide to 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran

Executive Summary: This document provides a comprehensive technical overview of this compound, a substituted benzofuran derivative of interest in medicinal chemistry and materials science. We will delve into its core chemical identifiers, including its structure and InChIKey, its physicochemical properties, established synthetic paradigms for the benzofuran scaffold, and its documented biological activities. This guide is intended for researchers, chemists, and professionals in drug development seeking detailed information on this specific molecule.

Core Chemical Identity and Structure

This compound is a heterocyclic aromatic compound built upon a benzofuran core. The defining feature of the benzofuran family is the fusion of a benzene ring with a furan ring.[1][2] The specific substitutions on this molecule—a methoxy group at position 7, two methyl groups at positions 2 and 3, and a nitro group at position 4—critically influence its steric and electronic properties, which in turn dictate its chemical reactivity and biological activity.[1]

The International Chemical Identifier (InChI) provides a standardized, unique string representation for chemical substances. The InChIKey is a hashed, fixed-length version of the full InChI string, designed for database lookups and indexing.[3]

Key Identifiers for this compound:

| Identifier | Value | Source |

| InChIKey | TYJRNAWRIUWZFW-UHFFFAOYSA-N | [1] |

| CAS Number | 15868-62-9 | [1][4] |

| Molecular Formula | C₁₁H₁₁NO₄ | [1][4] |

| Molecular Weight | 221.21 g/mol | [1][4] |

Below is a 2D structural representation of the molecule generated using Graphviz.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are essential for predicting its behavior in various chemical and biological systems. These parameters are critical for applications in drug development, influencing factors such as solubility, absorption, and distribution.

Table of Computed Physicochemical Properties:

| Property | Value | Unit |

| Density | 1.265 | g/cm³ |

| Boiling Point | 373.8 | °C at 760 mmHg |

| Flash Point | 179.9 | °C |

Data sourced from Benchchem.[1]

Synthesis and Mechanistic Considerations

Common Synthetic Strategies for Benzofurans:

-

Palladium-Copper Catalysis: A prevalent method involves the Sonogashira coupling reaction between terminal alkynes and iodophenols, followed by intramolecular cyclization to form the benzofuran ring.[2] This approach offers versatility in introducing various substituents.

-

Ruthenium-Based Catalysis: Ruthenium catalysts can facilitate the reaction between alkynes and m-hydroxybenzoic acids through C-H alkenylation, followed by an oxygen-induced annulation to yield the benzofuran derivative.[2]

-

Intramolecular Condensation: Starting from a readily available material like vanillin, a propargyl ether can be formed, which then undergoes a Claisen rearrangement to construct the substituted benzofuran ring.[7]

The choice of a synthetic route depends on the availability of starting materials, desired substitution patterns, and reaction scalability. The final nitration and methylation steps would follow established electrophilic aromatic substitution and nucleophilic substitution protocols, respectively, tailored to the specific reactivity of the benzofuran intermediate.

Experimental Workflow and Validation

The confirmation of the synthesis and purity of this compound would rely on a standard analytical workflow. This process ensures the identity and quality of the compound, a critical step for any subsequent biological or material science application.

Caption: Standard experimental workflow from synthesis to application.

Self-Validating Protocols:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to confirm the carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns would provide definitive evidence for the placement of the methyl, methoxy, and nitro groups on the benzofuran scaffold.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular formula (C₁₁H₁₁NO₄) by providing a highly accurate measurement of the compound's molecular weight.[8]

-

Infrared (IR) Spectroscopy: FT-IR analysis would identify characteristic vibrations of the functional groups present, such as C-O stretches for the ether and furan ring, C=C stretches for the aromatic system, and N-O stretches for the nitro group.

Potential Applications in Scientific Research

Benzofuran derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][6][9]

Anticancer and Antiproliferative Activity: Research has shown that this compound demonstrates antiproliferative effects against various cancer cell lines.[1] The structural features of the molecule, particularly the substituted benzofuran core, allow it to interact with biological targets. Studies on related benzofuran derivatives have indicated that they can induce cancer cell death through mechanisms such as apoptosis and cell cycle arrest.[1] Specifically, the presence of methyl and methoxy groups on the benzofuran ring has been shown to enhance antiproliferative activity against lung (A549), cervical (ME-180), and colon (HT-29) cancer cells.[1]

Antiviral Activity: In addition to its anticancer potential, the compound has also been noted for possible antiviral applications.[1] The benzofuran scaffold is present in many compounds investigated for their ability to inhibit viral replication.

The mechanism of action is believed to be linked to the molecule's ability to interact with enzymes or receptors, with the nitro group potentially participating in cellular redox reactions.[1] The methoxy and dimethyl groups help modulate the compound's binding affinity and selectivity for its molecular targets.[1]

Conclusion

This compound, identified by the InChIKey TYJRNAWRIUWZFW-UHFFFAOYSA-N , is a compound with significant potential, particularly in the field of oncological research. Its defined chemical structure and properties, combined with the proven biological activity of the benzofuran scaffold, make it a valuable subject for further investigation in drug discovery and development programs. The established synthetic routes for benzofurans provide a solid foundation for producing this and related derivatives for structure-activity relationship studies.

References

- This compound. Benchchem.

- 7-methoxy-2,2-dimethyl-5-nitro-3H-1-benzofuran | C11H13NO4. PubChem.

- 7-Methoxybenzofuran | C9H8O2. PubChem.

- 7-Methoxy-2,3-dimethyl-8-nitro-4H-1-benzopyran-4-one. PubChem.

- Benzofuran, 7-methoxy-2,3-dimethyl-6-(2-nitroethenyl). PubChemLite.

- 15868-62-9 | this compound. Tetrahedron.

- Benzofuran, 4-methoxy-2,3-dimethyl-7-(2-nitroethenyl)- (C13H13NO4). PubChemLite.

- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.

- Benzofuran, 7-(2,4-dinitrophenoxy)-2,3-dihydro-2,2-dimethyl-3-(1-methylethoxy). PubChem.

- List of Chemical Compounds - InChI Key.

- 7-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. PubChem.

- Benzofuran synthesis. Organic Chemistry Portal.

- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry.

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.

- A Comparative Analysis of Benzofuran Derivatives in Oncological Research. Benchchem.

- Natural source, bioactivity and synthesis of benzofuran deriv

- Benzofuran, 2,3-dihydro-2,2-dimethyl-7-(N-(N-methyl-N-ethoxycarbonylaminothio)-N-methylcarbamoyloxy)-. PubChem.

- Benzofuran derivatives as anticancer inhibitors of mTOR signaling.

Sources

- 1. benchchem.com [benchchem.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inchikey.info [inchikey.info]

- 4. 15868-62-9 | this compound | Tetrahedron [thsci.com]

- 5. Benzofuran synthesis [organic-chemistry.org]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. jocpr.com [jocpr.com]

- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Cediranib (AZD2171): A Potent VEGFR Tyrosine Kinase Inhibitor for Advanced Research

Note to the Reader: The provided CAS Number, 15868-62-9, corresponds to the chemical entity 7-Methoxy-2,3-dimethyl-4-nitro-1-benzofuran.[1] Publicly available, in-depth technical information required for a comprehensive guide for research and drug development professionals on this specific molecule is limited. However, the search results heavily associate the core requirements of this guide—such as detailed mechanistic data, preclinical studies, and clinical trial information—with Cediranib (AZD2171) , a well-researched anti-cancer agent with the CAS Number 288383-20-0 .[2][3][4] Given the target audience and the depth of inquiry, this guide will proceed with a comprehensive analysis of Cediranib, assuming it to be the intended subject of interest.

Section 1: Introduction to Cediranib (AZD2171)

Cediranib (formerly AZD2171, trade name Recentin) is a potent, orally bioavailable small molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[5][6] Developed by AstraZeneca, it has been a subject of extensive preclinical and clinical investigation as a targeted anti-cancer agent.[6] Its primary mechanism of action is the inhibition of angiogenesis, the process of forming new blood vessels, which is a critical hallmark of tumor growth and metastasis.[7][8] Cediranib's ability to potently block VEGF signaling has positioned it as a valuable tool for researchers dissecting tumor biology and as a therapeutic candidate, particularly in combination with other agents, for various solid tumors like ovarian cancer and glioblastoma.[7][9][10]

This guide provides a technical overview for researchers and drug development professionals, detailing Cediranib's mechanism of action, physicochemical properties, key experimental protocols, and its application in translational science.

Section 2: Physicochemical Properties and Kinase Inhibition Profile

Cediranib's utility in experimental settings is defined by its chemical characteristics and its specific activity against key cellular targets.

| Property | Value | Source(s) |

| IUPAC Name | 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-[3-(pyrrolidin-1-yl)propoxy]quinazoline | [2] |

| CAS Number | 288383-20-0 | [2][3][4] |

| Molecular Formula | C₂₅H₂₇FN₄O₃ | [3] |

| Molecular Weight | 450.51 g/mol | [3] |

| Solubility | DMSO: 118 mg/mL (261.93 mM) | [11] |

| Formulation for In Vivo Use | Example: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (at 3.3 mg/mL) | [11] |

Cediranib is an ATP-competitive inhibitor, targeting the kinase domain of several important receptors. Its high potency against VEGFRs is central to its anti-angiogenic effects.

| Target Kinase | IC₅₀ Value (nM) | Source(s) |

| KDR (VEGFR-2) | <1 (0.5 nM) | [4][12] |

| Flt-1 (VEGFR-1) | <1 | [4] |

| Flt-4 (VEGFR-3) | 5 | [4] |

| c-Kit | 2 | [4][11] |

| PDGFRβ | 5 | [4][11] |

| PDGFRα | 36 | [4] |

Section 3: Mechanism of Action - Disrupting the Angiogenic Cascade

Cediranib exerts its primary anti-tumor effects by potently inhibiting the three main VEGF receptors: VEGFR-1, -2, and -3.[13] This blockade disrupts the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that tumors rely on for growth.[8]

Core Mechanistic Steps:

-

ATP-Competitive Inhibition: Cediranib's quinazoline-based structure fits into the ATP-binding pocket of the VEGFR tyrosine kinase domain.[8] This prevents the receptor from autophosphorylating upon binding of its ligand (VEGF).

-

Blockade of Downstream Signaling: By preventing phosphorylation, Cediranib effectively halts the activation of key downstream pathways, most notably the PI3K/Akt/mTOR axis, which is critical for cell survival and proliferation.[8]

-

Anti-Angiogenic Effects: The inhibition of these signals in endothelial cells leads to a reduction in microvessel density within tumors.[4] It can also lead to the "normalization" of the remaining tumor vasculature, which can reduce vasogenic edema (a key effect in glioblastoma treatment) and potentially improve the delivery of other cytotoxic agents.[7][9]

Caption: Workflow for HUVEC proliferation assay.

Protocol 2: In Vivo Tumor Xenograft Model Administration

This protocol outlines the preparation and administration of Cediranib for efficacy studies in mouse xenograft models.

Principle: The efficacy of an anti-cancer agent is ultimately determined by its ability to control tumor growth in vivo. Chronic oral administration of Cediranib to tumor-bearing mice allows for the assessment of its anti-angiogenic and anti-tumor effects in a systemic biological context. The choice of a well-tolerated dose (e.g., 1.5 to 30 mg/kg/day) is critical and based on prior studies demonstrating significant tumor growth inhibition without excessive toxicity. [4][5] Step-by-Step Methodology:

-

Animal Model: Use immunodeficient mice (e.g., athymic Nude or NSG) subcutaneously implanted with a human tumor cell line (e.g., Calu-6 lung or colon carcinoma xenografts). [4]Allow tumors to establish to a palpable size (e.g., 100-150 mm³).

-

Group Randomization: Randomize mice into treatment and control groups (n=8-10 per group).

-

Vehicle Control Group: Receives the drug vehicle solution.

-

Treatment Group(s): Receives Cediranib at one or more dose levels (e.g., 20 mg/kg). [5]3. Cediranib Formulation:

-

Rationale: A suspension or solution is required for accurate oral dosing. A common, stable formulation involves co-solvents to maintain solubility. [11] * Preparation (Example): For a 2 mg/mL solution (for a 20 mg/kg dose in a 20g mouse, dosing 0.2 mL), first dissolve Cediranib powder in a minimal volume of DMSO. Then, add PEG300 and Tween 80, mixing thoroughly after each addition. Finally, add saline or ddH₂O to the final volume. [11][12]Prepare this solution fresh daily to ensure stability.

-

-

Administration: Administer the prepared formulation once daily via oral gavage.

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health daily as indicators of toxicity.

-

-

Endpoint and Analysis: Continue treatment for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint size. Analyze the difference in tumor growth rate and final tumor volume between the vehicle and treatment groups. Histological analysis of tumors can be performed to confirm a reduction in microvessel density. [4]

Section 5: Clinical Significance and Combination Therapies

Cediranib has been evaluated in numerous clinical trials, often showing modest activity as a single agent but greater promise in combination regimens. [5][7]

-

Glioblastoma: In patients with glioblastoma, Cediranib has demonstrated potent anti-angiogenic effects, leading to a significant reduction in vasogenic brain edema and a steroid-sparing effect. [7][9]* Ovarian Cancer: A key area of investigation is the combination of Cediranib with PARP inhibitors like Olaparib. [10][14]The rationale is that Cediranib-induced hypoxia may create a state of "BRCAness," sensitizing tumors to PARP inhibition. Clinical trials have explored this combination in patients with recurrent platinum-sensitive or platinum-resistant ovarian cancer. [14][15][16]* Adverse Effects: Common side effects associated with Cediranib are class effects for VEGFR inhibitors and include fatigue, diarrhea, and hypertension. [7][9][13]

Section 6: Safety and Handling

As a potent cytotoxic and biologically active compound, Cediranib requires careful handling in a laboratory setting.

-

Hazard Classification: Cediranib is classified as toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation. [2][3]It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure. [2]* Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles with side-shields when handling the solid compound or its solutions. [3][17]* Handling: Avoid creating dust or aerosols. [18]Handle in a well-ventilated area or under a chemical fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Section 7: Conclusion

Cediranib (AZD2171) is a cornerstone tool for studying angiogenesis and a clinically relevant anti-cancer agent. Its high potency and specific inhibition of VEGFRs make it invaluable for preclinical research aimed at understanding tumor vascularization and evaluating novel anti-cancer strategies. For drug development professionals, the extensive clinical data, particularly from combination therapy trials, provide a rich foundation for designing next-generation treatment paradigms that exploit the interplay between angiogenesis and other critical cancer pathways like DNA damage repair.

References

- Safety D

- This compound. Benchchem.

- Combination Testing of Cediranib (AZD2171) against Childhood Cancer Models by the Pediatric Preclinical Testing Program. (n.d.).

- Batchelor, T. T., et al. (2009). Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma.

- Safety D

- Safety Data Sheet. (n.d.).

- Cediranib: profile of a novel anti-angiogenic agent in patients with glioblastoma. (2009). PubMed.

- Update on Phase III GY004 trial for cediranib added to Lynparza in platinum-sensitive relapsed ovarian cancer. (2020). AstraZeneca.

- Cediranib Maleate SDS, 857036-77-2 Safety D

- Testing the Combination of Cediranib and Olaparib in Comparison to Each Drug Alone or Other Chemotherapy in Recurrent Platinum-Resistant Ovarian Cancer. ClinicalTrials.gov.

- Cediranib (AZD2171). MedChemExpress.

- A trial of olaparib and cediranib after platinum chemotherapy for ovarian cancer that has come back (ICON9). Cancer Research UK.

- ICON9: A study of olaparib and cediranib in recurrent ovarian cancer. Ovarian Cancer Action.

- A phase 2 trial exploring the significance of homologous recombination status in patients with platinum sensitive or platinum resistant relapsed ovarian cancer receiving combination cediranib and olaparib. (2024). PubMed.

- Phase I study of cediranib, an oral VEGFR inhibitor, in combination with selumetinib, an oral MEK inhibitor, in patients with advanced solid malignancies. PubMed Central.

- Cediranib (AZD2171): Advancing VEGFR Signaling Insights in Cancer Research. (2025). SU5416.

- Cediranib (AZD2171). Selleck Chemicals.

- Cediranib. TargetMol.

- Population exposure–safety analysis of cediranib for Phase I and II studies in patients with cancer. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]